REACTION_SMILES
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[Al+3:13].[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25].[Cl-:18].[H-:12].[H-:15].[H-:16].[H-:17].[Li+:14].[NH4+:19].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH:1][c:2]1[cH:3][c:4]2[c:5]([cH:10][cH:11]1)[C:6](=[O:9])[CH2:7][O:8]2>>[OH:1][c:2]1[cH:3][c:4]2[c:5]([cH:10][cH:11]1)[CH2:6][CH2:7][O:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1COc2cc(O)ccc21
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Name
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Type
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product
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Smiles
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Oc1ccc2c(c1)OCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |